molecular formula C13H15ClN2O2 B14570423 N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide CAS No. 61321-98-0

N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide

Cat. No.: B14570423
CAS No.: 61321-98-0
M. Wt: 266.72 g/mol
InChI Key: YAZOGZNIGVCPEU-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide: is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a 4-chlorophenyl group attached to an azepane ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with a suitable azepane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetonitrile . The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function in microbial and cancer cells.

Comparison with Similar Compounds

Uniqueness: N-(4-Chlorophenyl)-2-oxoazepane-1-carboxamide stands out due to its unique azepane ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61321-98-0

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxoazepane-1-carboxamide

InChI

InChI=1S/C13H15ClN2O2/c14-10-5-7-11(8-6-10)15-13(18)16-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)

InChI Key

YAZOGZNIGVCPEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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